molecular formula C9H9FO2 B2692886 2'-fluoro-3'-methoxyacetophenone CAS No. 208777-19-9

2'-fluoro-3'-methoxyacetophenone

Cat. No.: B2692886
CAS No.: 208777-19-9
M. Wt: 168.167
InChI Key: CYWINEAOQMFOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Fluoro-3’-methoxyacetophenone is an organic compound with the molecular formula C9H9FO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 2’ position and a methoxy group at the 3’ position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-fluoro-3’-methoxyacetophenone typically involves the Friedel-Crafts acylation of 2-fluoro-3-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of 2’-fluoro-3’-methoxyacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-3’-methoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

2’-Fluoro-3’-methoxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-fluoro-3’-methoxyacetophenone involves its interaction with various molecular targets. The fluoro and methoxy groups influence the compound’s reactivity and binding affinity to biological targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2’-Fluoro-4’-methoxyacetophenone
  • 3’-Fluoro-4’-methoxyacetophenone
  • 2’-Fluoroacetophenone

Comparison: 2’-Fluoro-3’-methoxyacetophenone is unique due to the specific positioning of the fluoro and methoxy groups, which influence its chemical reactivity and biological activity. Compared to 2’-fluoro-4’-methoxyacetophenone, the 3’ position of the methoxy group in 2’-fluoro-3’-methoxyacetophenone can lead to different steric and electronic effects, impacting its reactivity in substitution reactions .

Properties

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWINEAOQMFOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.